2-(Methoxymethyl)pent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(5-10-2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVEEDLBHYIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520207 | |
| Record name | 2-(Methoxymethyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90520207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89609-30-3 | |
| Record name | 2-(Methoxymethyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90520207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 Methoxymethyl Pent 4 Enoic Acid
Evolution of Synthetic Strategies for 2-(Methoxymethyl)pent-4-enoic acid
The synthetic approaches to α-substituted carboxylic acids have evolved significantly over the decades. Early methods often relied on the alkylation of malonic esters, a robust but sometimes lengthy process involving multiple steps of alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.com The direct alkylation of pre-formed enolates of carboxylic acid derivatives, such as esters or amides, offered a more direct route. The development of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), was a pivotal advancement, allowing for the efficient and regioselective generation of enolates.
A plausible and direct synthetic route to this compound involves the α-alkylation of a pent-4-enoic acid derivative. This strategy would entail the formation of an enolate from a suitable pent-4-enoate (B1234886) ester, followed by its reaction with a methoxymethylating agent like chloromethyl methyl ether. The final step would be the hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach benefits from the ready availability of starting materials and the vast body of literature on enolate alkylation. libretexts.orgpressbooks.pub
Enantioselective Synthesis of this compound
Achieving enantiocontrol in the synthesis of this compound is crucial for its potential applications in stereoselective synthesis and as a chiral building block. Several strategies can be employed to this end.
The use of chiral auxiliaries is a classical and highly effective method for inducing stereoselectivity in enolate alkylations. researchgate.net In this approach, a chiral molecule is covalently attached to the pent-4-enoic acid substrate to form a chiral derivative, typically an amide or an ester. This auxiliary then directs the approach of the electrophile to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary reveals the enantioenriched product.
Evans' oxazolidinone auxiliaries are among the most successful and widely used for the asymmetric alkylation of carboxylic acid derivatives. researchgate.net The synthesis of enantiomerically enriched this compound could be achieved by first acylating a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pent-4-enoyl chloride. The resulting N-acyloxazolidinone would then be deprotonated to form a Z-enolate, which would subsequently be alkylated with chloromethyl methyl ether. The steric hindrance provided by the auxiliary would control the facial selectivity of the alkylation. Finally, cleavage of the auxiliary under mild conditions would furnish the desired enantiomer of this compound. The diastereoselectivity of such alkylations is often very high, as illustrated by analogous systems.
Table 1: Representative Diastereoselective Alkylation of N-Acyloxazolidinones
| Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|
| Benzyl bromide | >99:1 |
| Allyl iodide | 97:3 |
| Methyl iodide | 99:1 |
Data are representative for the alkylation of propionyl oxazolidinones and serve as an indication of the expected selectivity.
A more modern and atom-economical approach to enantioselective synthesis is the use of a chiral catalyst to control the stereochemical outcome of a reaction. nih.gov Catalytic asymmetric α-alkylation of carboxylic acid derivatives remains a challenging but highly desirable transformation. One potential strategy involves the use of a chiral phase-transfer catalyst to mediate the alkylation of a pent-4-enoate ester. nih.gov In this scenario, an achiral ester, such as tert-butyl pent-4-enoate, would be deprotonated in a biphasic system, and a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, would shuttle the enolate into the organic phase for alkylation with chloromethyl methyl ether. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the product.
Another emerging area is the use of chiral transition metal complexes to catalyze the enantioselective alkylation of enolates. ucla.eduprinceton.edu For instance, a chiral nickel-diamine complex could potentially be employed to catalyze the coupling of a pent-4-enoate-derived radical precursor with a suitable methoxymethyl source.
Table 2: Examples of Catalytic Enantioselective Alkylations
| Catalyst Type | Substrate Type | Electrophile | Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Phase-Transfer Catalyst | Malonate Ester | Benzyl Bromide | up to 98% |
| Chiral Nickel Complex | Racemic α-haloborane | Organozinc reagent | up to 91% |
Data are for analogous systems and illustrate the potential of catalytic methods.
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral molecules. cabidigitallibrary.orgresearchgate.netizmirakademi.org A likely biocatalytic approach to enantiomerically enriched this compound would involve the kinetic resolution of a racemic mixture of the corresponding ester. In this process, a lipase (B570770) enzyme would be used to selectively hydrolyze one enantiomer of the racemic ester, leaving the unreacted enantiomer of the ester and the hydrolyzed enantiomer of the acid. These can then be separated. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.
For example, a racemic methyl or ethyl ester of this compound could be subjected to hydrolysis using a commercially available lipase such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL). The reaction would be monitored until approximately 50% conversion is reached, at which point the enantioenriched unreacted ester and the enantioenriched product acid would be isolated.
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Esters
| Lipase | Substrate | Enantiomeric Excess (ee) of Product |
|---|---|---|
| Candida antarctica Lipase B | Racemic α-substituted esters | >95% |
| Pseudomonas cepacia Lipase | Racemic secondary alcohols | >99% |
Data are representative for the kinetic resolution of various esters and alcohols.
Diastereoselective Control in the Synthesis of this compound
While this compound itself does not possess a second stereocenter, the principles of diastereoselective synthesis are paramount when considering its further functionalization or its synthesis from a chiral precursor that already contains a stereocenter. For instance, if the pent-4-enoic acid backbone were to be substituted at another position, controlling the relative stereochemistry of the two centers would be critical.
The strategies discussed for enantioselective synthesis, particularly the use of chiral auxiliaries, are inherently diastereoselective processes. researchgate.net The chiral auxiliary dictates the formation of one diastereomer of the alkylated product over the other. The level of diastereoselection is influenced by the nature of the auxiliary, the enolate geometry, and the reaction conditions.
Chemoenzymatic Pathways for this compound
Chemoenzymatic synthesis combines the best of both chemical and enzymatic transformations to create efficient and selective synthetic routes. nih.govresearchgate.net A chemoenzymatic pathway to enantiomerically pure this compound could involve a chemical synthesis of the racemic acid or its ester, followed by an enzymatic resolution as described in section 2.2.3.
Alternatively, a chemoenzymatic approach could start with a prochiral precursor. For example, a dicarboxylic acid derivative could be selectively mono-esterified or mono-reduced using an enzyme, followed by chemical transformations to introduce the methoxymethyl and allyl groups. While more complex, such strategies can offer elegant and efficient access to the target molecule.
Comparative Analysis of Synthetic Efficiency and Selectivity in this compound Preparation
A direct comparative analysis of the synthetic efficiency and selectivity for the preparation of this compound is currently challenging due to the absence of published, peer-reviewed data specifically detailing its synthesis. While general synthetic strategies for structurally related α-substituted pent-4-enoic acids are well-established, specific experimental data, such as yields and stereoselectivity for the title compound, are not available in the current scientific literature.
Hypothetically, the synthesis of this compound could be approached through several established chemical transformations. One plausible route involves the alkylation of a malonic ester derivative. This well-known method, the malonic ester synthesis, allows for the introduction of two different alkyl groups at the α-carbon of an acetic acid surrogate. pressbooks.pubwikipedia.org In a potential synthesis of this compound, diethyl malonate could first be alkylated with a methoxymethyl halide (e.g., methoxymethyl chloride) and subsequently with an allyl halide (e.g., allyl bromide). organicchemistrytutor.com The resulting disubstituted malonic ester would then undergo hydrolysis and decarboxylation to yield the target acid. pressbooks.pubmasterorganicchemistry.com
Another theoretical approach could involve the Michael addition of a methoxymethyl nucleophile to an appropriate α,β-unsaturated ester. masterorganicchemistry.com However, the direct addition of a methoxymethyl group via a Michael reaction is not a standard transformation and would likely require the development of a novel reagent or catalytic system.
Given the lack of specific data, a detailed comparative analysis with interactive data tables, as requested, cannot be constructed. The following table outlines a hypothetical comparison of potential routes, emphasizing the data points that would be necessary for a rigorous evaluation of synthetic efficiency and selectivity.
| Synthetic Route | Key Transformation | Potential Reagents | Theoretical Advantages | Potential Challenges | Data Needed for Comparison |
| Malonic Ester Synthesis | Sequential alkylation of diethyl malonate | Diethyl malonate, Sodium ethoxide, Methoxymethyl chloride, Allyl bromide | Well-established methodology, readily available starting materials. pressbooks.pub | Potential for over-alkylation, purification challenges. wikipedia.org | Overall yield (%), Purity of intermediate and final product (%), Reaction times for each step (h), Scalability (g to kg). |
| Hypothetical Michael Addition | Conjugate addition of a methoxymethyl equivalent | An α,β-unsaturated pentenoate ester, a novel methoxymethyl nucleophile/catalyst system | Potentially more atom-economical. | Requires development of a novel and selective reagent/catalyst. | Yield of the addition product (%), Selectivity for 1,4-addition (%), Catalyst loading (mol%), Reaction conditions (temperature, solvent). |
It is important to reiterate that the above table is a conceptual framework. Without experimental results from laboratory syntheses of this compound, any discussion of synthetic efficiency and selectivity remains speculative. Future research in this specific area would be necessary to populate such a table with factual data.
Chemical Transformations and Reaction Pathways of 2 Methoxymethyl Pent 4 Enoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety in 2-(Methoxymethyl)pent-4-enoic acid
The carboxylic acid group is a cornerstone of the molecule's reactivity, participating in a variety of classical and contemporary transformations.
Derivatization to Esters and Amides
The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental transformation that modifies the compound's polarity, reactivity, and biological activity.
Esterification: The formation of esters from this compound can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is typically driven towards the product by removing water as it is formed. msu.edu
Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.
A summary of common esterification methods is presented below:
| Method | Reagents | General Conditions | Notes |
| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium driven by water removal. |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Forms a dicyclohexylurea byproduct. |
| EDC Coupling | Alcohol, EDC, (optional HOBt) | Room Temperature | Water-soluble carbodiimide, easier workup. |
Amide Formation: The synthesis of amides from this compound follows similar principles to esterification, generally requiring the activation of the carboxylic acid. The direct reaction of the carboxylic acid with an amine is typically slow and requires high temperatures. Therefore, coupling agents are commonly used to facilitate this transformation under milder conditions. Reagents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose.
Recent advancements have also highlighted the use of biocatalysts, such as lipases, for amide formation in aqueous environments. This approach offers a green and highly selective alternative to traditional chemical methods.
Alkene Functional Group Reactivity in this compound
The terminal double bond in this compound is a site of rich chemical reactivity, enabling a variety of addition and cyclization reactions.
Electrophilic and Radical Addition Reactions
The electron-rich π-bond of the alkene readily undergoes addition reactions with electrophiles and radicals.
Electrophilic Addition: The terminal alkene can react with a range of electrophiles. For example, the addition of hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the terminal carbon, and the halide will add to the more substituted carbon, resulting in a 4-halo-2-(methoxymethyl)pentanoic acid. In the presence of peroxides, the anti-Markovnikov addition of HBr can occur through a radical mechanism. quora.com
Hydration of the double bond, typically catalyzed by acid, will also follow Markovnikov's rule, leading to the formation of a secondary alcohol at the 4-position. Oxymercuration-demercuration provides a milder method for Markovnikov hydration, while hydroboration-oxidation results in the anti-Markovnikov addition of water, yielding a primary alcohol at the 5-position.
Radical Addition: Free radical addition to the alkene can be initiated by radical initiators like AIBN (azobisisobutyronitrile). This allows for the addition of a variety of radical species across the double bond, often with anti-Markovnikov regioselectivity.
Cyclization and Ring-Forming Reactions (e.g., Lactone Formation from this compound)
The presence of both a carboxylic acid and a terminal alkene within the same molecule allows for intramolecular cyclization reactions, most notably the formation of lactones. nbinno.com
Lactone Formation: Under acidic conditions or in the presence of an electrophile such as iodine or bromine, this compound can undergo intramolecular cyclization to form a γ-lactone. This process, known as halolactonization when a halogen is used, is a powerful method for constructing five-membered rings. The reaction is initiated by the electrophilic attack on the double bond, forming a cyclic halonium ion intermediate. The proximate carboxylic acid then acts as an intramolecular nucleophile, attacking the intermediate to form the lactone ring. The favorability of forming five- and six-membered rings often drives these reactions. quora.com
The general scheme for iodolactonization is as follows:
| Reactant | Reagents | Product |
| This compound | I₂, NaHCO₃ | 5-(Iodomethyl)-3-(methoxymethyl)dihydrofuran-2(3H)-one |
Olefin Metathesis Reactions Involving the Pent-4-enoic Acid Moiety
Olefin metathesis is a powerful carbon-carbon double bond forming reaction catalyzed by transition metal complexes, such as those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts). nih.gov The terminal alkene of this compound can participate in several types of olefin metathesis reactions.
Cross-Metathesis: In cross-metathesis, this compound can be reacted with another alkene to form a new, longer-chain unsaturated carboxylic acid. The outcome of the reaction is dependent on the stoichiometry of the reactants and the nature of the catalyst.
Ring-Closing Metathesis (RCM): While not directly applicable to the monomeric form of this compound, if this molecule is first dimerized through its carboxylic acid functionality (e.g., by forming a di-ester with a diol), the resulting diene could undergo RCM to form a macrocyclic lactone.
Ethenolysis: The reaction of the terminal alkene with ethylene (B1197577) in the presence of a metathesis catalyst would lead to the regeneration of the starting material, as it is a self-metathesis reaction.
The versatility of olefin metathesis provides a modern and efficient tool for the elaboration of the pent-4-enoic acid scaffold.
Transformations Involving the Methoxymethyl Ether Group of this compound
Cleavage and Deprotection Strategies
No published studies have specifically investigated the cleavage and deprotection of the methoxymethyl ether group in this compound. While general methods for MOM ether cleavage are well-established, their applicability and chemoselectivity in the context of this specific molecule have not been reported.
Further Functionalization of the Methoxymethyl Moiety
There is no available research on the further functionalization of the methoxymethyl moiety within this compound.
Cascade and Tandem Reactions Initiated by this compound
No cascade or tandem reactions initiated by this compound have been described in the scientific literature.
Computational and Theoretical Investigations of 2 Methoxymethyl Pent 4 Enoic Acid
Conformational Analysis and Molecular Dynamics Simulations of 2-(Methoxymethyl)pent-4-enoic acid
Conformational analysis is a critical first step in understanding the three-dimensional structure and flexibility of a molecule like this compound. This involves identifying the various spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. The presence of a chiral center at the C2 position, along with the flexible methoxymethyl and pent-4-enoic acid chains, suggests a complex conformational landscape.
Table 1: Potential Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Description | Potential Value/Method |
| Force Field | A set of parameters used to describe the potential energy of the system. | General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF) |
| Solvent Model | Representation of the solvent environment. | TIP3P, SPC/E for water |
| Ensemble | Statistical mechanics ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) |
| Temperature | Simulation temperature. | 298.15 K (25 °C) |
| Pressure | Simulation pressure. | 1 atm |
| Simulation Time | Duration of the simulation. | Nanoseconds to microseconds, depending on the process of interest. |
Quantum Chemical Studies on Reaction Mechanisms Involving this compound
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. pitt.edu For this compound, these studies could investigate various potential reactions, such as the addition of electrophiles to the double bond, reactions at the carboxylic acid group (e.g., esterification, amide formation), or intramolecular cyclization reactions.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. pitt.edu Techniques like Density Functional Theory (DFT) are commonly employed for such mechanistic investigations due to their balance of accuracy and computational cost. mdpi.com
In Silico Predictions of Stereochemical Outcomes for Transformations of this compound
The stereochemistry of reactions involving this compound is of significant interest due to the presence of a stereocenter. In silico methods can be used to predict the stereochemical outcome of reactions, such as the diastereoselectivity or enantioselectivity of a particular transformation.
For instance, if the double bond were to be epoxidized or dihydroxylated, computational models could predict which face of the double bond is more likely to be attacked by the reagent. This is achieved by modeling the transition states leading to the different stereoisomeric products and comparing their relative energies. The lower energy transition state generally corresponds to the major product. Such predictions are invaluable for designing synthetic routes that yield a specific desired stereoisomer.
Electronic Structure and Reactivity Descriptors for this compound
The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within this compound. Reactivity descriptors, derived from these calculations, can pinpoint the most reactive sites in the molecule.
Table 2: Key Electronic Structure and Reactivity Descriptors
| Descriptor | Description | Potential Insights for this compound |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. | The HOMO would likely be located on the carbon-carbon double bond, indicating its nucleophilic character. The LUMO could be associated with the carbonyl group of the carboxylic acid, suggesting its electrophilic nature. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. | Red regions (negative potential) would highlight the oxygen atoms of the carboxyl and ether groups as sites for electrophilic attack. Blue regions (positive potential) would indicate the acidic proton of the carboxyl group. |
| Fukui Functions | Identify the most reactive sites for nucleophilic, electrophilic, and radical attack. | These would quantify the reactivity of the double bond carbons and the carbonyl carbon. |
| Atomic Charges | The partial charge on each atom in the molecule. | Provides a quantitative measure of the polarity of bonds and the charge distribution across the molecule. |
Emerging Research Avenues and Future Prospects for 2 Methoxymethyl Pent 4 Enoic Acid
Development of Sustainable and Green Chemistry Approaches for 2-(Methoxymethyl)pent-4-enoic acid Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. snu.ac.kr The development of sustainable synthetic routes to this compound is a critical first step towards its broader investigation and potential application. Current synthetic strategies for related α-alkoxy acids and γ,δ-unsaturated carboxylic acids can be adapted and optimized to meet green chemistry goals.
Future research will likely focus on several key areas to establish environmentally benign syntheses. One promising approach involves the catalytic carboxylation of suitable precursors using carbon dioxide (CO2) as a renewable C1 feedstock. europa.eu This strategy directly addresses the goal of atom economy and the utilization of waste products. Another avenue is the development of catalytic methods that avoid the use of stoichiometric and often hazardous reagents. For instance, visible-light-induced O-H insertion reactions of diazo compounds offer a metal-free and catalyst-free method to generate α-alkoxy esters, which can then be hydrolyzed to the desired carboxylic acid. thieme-connect.com
Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that operate under milder reaction conditions will be crucial. Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical catalysts, could also offer a highly sustainable route to chiral versions of the target molecule. acs.org
Table 1: Comparison of Potential Sustainable Synthetic Routes to this compound
| Synthetic Strategy | Key Green Chemistry Principles Addressed | Potential Advantages | Potential Challenges |
| Catalytic Carboxylation with CO2 | Atom Economy, Use of Renewable Feedstocks | Direct incorporation of CO2, high atom efficiency. europa.eu | Requires activation of CO2, may require high pressures. |
| Visible-Light-Induced O-H Insertion | Energy Efficiency, Avoidance of Metal Catalysts | Metal-free, mild reaction conditions. thieme-connect.com | May require specialized photochemical reactors. |
| Chemoenzymatic Synthesis | High Selectivity, Use of Renewable Catalysts | Access to enantiomerically pure products, biodegradable catalysts. acs.org | Enzyme stability and activity can be challenging. |
| Alkoxycarbonylation of Allylic Alcohols | Atom Economy, Catalytic Efficiency | Can utilize readily available starting materials. nih.govresearchgate.net | Often requires transition metal catalysts and CO gas. |
Exploration of Unconventional Reactivity Modes and Catalytic Systems for this compound
The unique combination of functional groups in this compound opens up a plethora of possibilities for exploring unconventional reactivity and developing novel catalytic transformations. The interplay between the carboxylic acid, the α-methoxy group, and the terminal alkene could lead to unique chemo- and regioselectivity.
One area of significant potential lies in the catalytic functionalization of the C-H bonds. While α,β-dehydrogenation of carboxylic acids is a known process, the development of catalytic systems for selective β,γ-dehydrogenation of this compound would provide a novel route to functionalize the molecule at a remote position. nih.gov Palladium catalysis, which has been effective for the functionalization of other pentenoic acids, could be a starting point for such investigations. acs.org The directing ability of the carboxylate group could be harnessed to achieve site-selective C-H activation. rsc.org
The allylic position also presents a target for novel reactivity. The development of catalytic systems that can selectively functionalize the allylic C-H bonds without affecting the double bond or the carboxylic acid would be highly valuable. Furthermore, the terminal alkene is a versatile handle for a wide range of transformations, including metathesis, hydroformylation, and polymerization, which could be explored with novel catalytic systems to produce a diverse array of derivatives. The unique electronic nature of the α-methoxy group may influence the reactivity of the alkene in unexpected ways.
Table 2: Potential Catalytic Systems for Exploring the Reactivity of this compound
| Catalytic System | Target Functionality | Potential Transformation | Expected Outcome |
| Palladium(II) with Specialty Ligands | γ-C-H bond | Dehydrogenation | Introduction of a β,γ-double bond for further functionalization. nih.gov |
| Ruthenium-p-cymene Complexes | Aromatic C-H (if derivatized) | Ortho-C-H Allylation | Attachment of the molecule to aromatic systems. rsc.org |
| Iridium/Copper Relay Catalysis | γ,δ-Unsaturated System | Aerobic Dehydrogenation | Formation of conjugated dienoic acids. organic-chemistry.org |
| Nickel/Triphenylphosphine | Epoxide (derived from alkene) | Stereoinvertive Deoxygenation | Access to specific geometric isomers of derivatives. organic-chemistry.org |
Expansion of Synthetic Applications of this compound in Interdisciplinary Research
The structural features of this compound make it an attractive building block for applications in various interdisciplinary fields, including medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry, the molecule could serve as a scaffold for the synthesis of novel bioactive compounds. The carboxylic acid can be converted to a variety of bioisosteres, while the ether and alkene functionalities provide handles for diversification to explore structure-activity relationships. The ability to introduce chirality at the α-position further enhances its potential for creating stereospecific drugs. For example, functionalized pentenoic acids have been investigated as precursors for compounds with potential applications in treating metabolic disorders.
In materials science, the terminal alkene allows for the incorporation of this compound into polymers. This could lead to the development of functional polymers with tailored properties, such as altered hydrophilicity, biodegradability, or the ability to chelate metals. The carboxylic acid and ether groups could act as sites for post-polymerization modification, further expanding the functional space of the resulting materials.
Table 3: Potential Interdisciplinary Applications of this compound
| Research Area | Potential Application | Relevant Structural Features |
| Medicinal Chemistry | Scaffold for drug discovery | Carboxylic acid, chirality, sites for diversification. |
| Materials Science | Monomer for functional polymers | Terminal alkene for polymerization, ether and acid for modification. |
| Agrochemistry | Synthesis of novel pesticides/herbicides | Potential for bioactivity and tunable environmental persistence. |
| Catalysis | Chiral ligand synthesis | Carboxylic acid and other functionalities for metal coordination. |
Integration of this compound Chemistry with Flow Synthesis and Automated Platforms
The integration of modern synthesis technologies, such as flow chemistry and automated synthesis platforms, can significantly accelerate the research and development of this compound and its derivatives. nih.govchemspeed.comsigmaaldrich.com These technologies offer numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions. rsc.orgrsc.orgyoutube.com
Flow chemistry is particularly well-suited for handling reactive intermediates and for scaling up reactions in a safe and controlled manner. durham.ac.ukrsc.org The synthesis of this compound, which may involve exothermic steps or the use of gaseous reagents like CO2, could be made more efficient and safer in a continuous flow setup. durham.ac.uk Furthermore, flow reactors can facilitate reactions that are difficult to perform in batch, such as photochemical transformations. youtube.com
Automated synthesis platforms can be employed to rapidly synthesize libraries of derivatives of this compound for high-throughput screening in drug discovery or materials science. nih.govchemspeed.com By systematically varying the substituents on the molecule, these platforms can quickly generate large datasets to establish structure-activity or structure-property relationships. The combination of flow chemistry and automated platforms represents a powerful approach to unlock the full potential of this versatile molecule.
Table 4: Advantages of Integrating Modern Synthesis Technologies
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Synthesis and derivatization | Improved heat and mass transfer, safe handling of reactive intermediates, ease of scalability. rsc.orgdurham.ac.uk |
| Automated Synthesis | Library synthesis for screening | High-throughput experimentation, rapid reaction optimization, reduced human error. nih.govchemspeed.comsigmaaldrich.com |
| Telescoped Reactions | Multi-step synthesis in a single flow | Reduced workup and purification steps, increased overall efficiency. acs.org |
| Real-time Analysis | In-line reaction monitoring | Precise control over reaction parameters, rapid identification of optimal conditions. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
